Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate, also known as E7080, is a small molecule inhibitor of multiple tyrosine kinases. It was first synthesized by Eisai Co., Ltd. in 2008 and has since been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate exerts its anti-tumor effects through multiple mechanisms. It inhibits VEGFR, FGFR, and PDGFR, which are involved in tumor angiogenesis, by blocking their downstream signaling pathways. This compound also inhibits RET, which is involved in the growth and survival of thyroid cancer cells. Additionally, this compound has been shown to inhibit the activity of BRAF and MEK, which are involved in the MAPK signaling pathway. This pathway is frequently dysregulated in various types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit tumor growth and angiogenesis in preclinical studies. It has also demonstrated anti-tumor activity in various types of cancer, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. This compound has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. It is well-tolerated in animal models and has shown minimal toxicity in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, this compound may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
For Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate research include combination therapy, treatment of other diseases, and further evaluation of its long-term effects.
Synthesemethoden
The synthesis method of Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate involves the reaction of 2-ethyl-4-amino-5-nitro-pyrimidine with 4-methoxyaniline and ethyl chloroformate in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors play a crucial role in tumor angiogenesis, proliferation, and metastasis. By inhibiting these receptors, this compound can effectively block tumor growth and progression.
Eigenschaften
IUPAC Name |
ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-14-17-10-13(16(20)22-5-2)15(19-14)18-11-6-8-12(21-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBVJLWHQVCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)NC2=CC=C(C=C2)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.